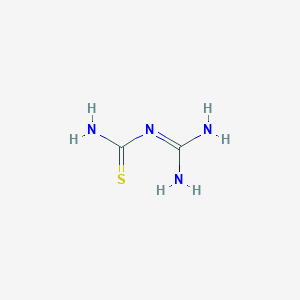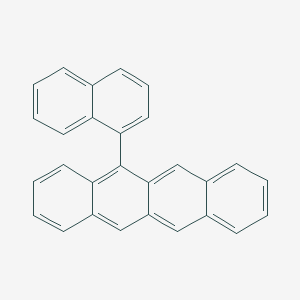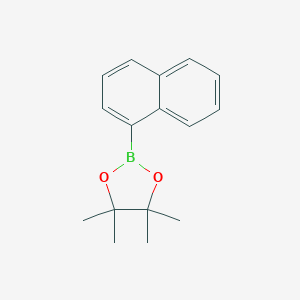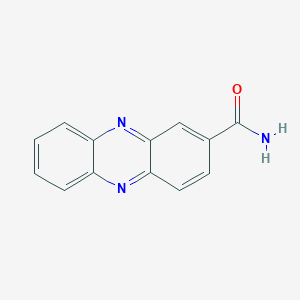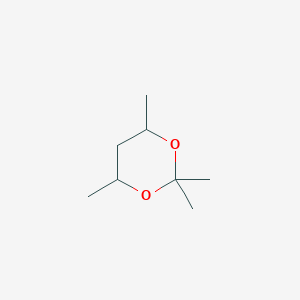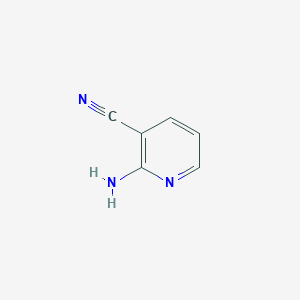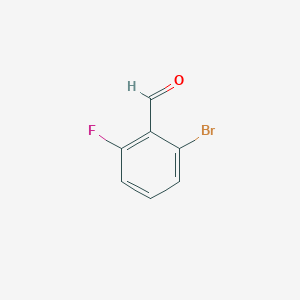
5-(10-Bromodecil)-2,3-dimetilciclohexa-2,5-dieno-1,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound that features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core
Aplicaciones Científicas De Investigación
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides .
Mode of Action
The compound interacts with its target, the cyt bc1 complex, by inhibiting its function . It acts on an area near the ubiquinol oxidation (Q P) site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol .
Biochemical Pathways
The compound affects the mitochondrial electron transport chain by inhibiting the function of the cyt bc1 complex . This results in the blockage of electron transport, which is crucial for the production of ATP, the energy currency of the cell .
Pharmacokinetics
Modifications to its structure, such as the addition of alkyl chains, can be used to increase its bioavailability .
Result of Action
The inhibition of the cyt bc1 complex by 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione leads to the blockage of the mitochondrial electron transport chain . This can result in a decrease in ATP production, affecting the energy metabolism of the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of a decyl chain followed by its attachment to a dimethylcyclohexadiene-dione core. One common method involves the use of bromoundecanoic acid and thymoquinone in the presence of acetonitrile and water. The reaction is carried out under reflux conditions for approximately 1.5 hours . The product is then purified using open-column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques, such as Fischer glycosylation in a microreactor. This method allows for higher yields and more efficient purification processes .
Análisis De Reacciones Químicas
Types of Reactions
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The diene-dione core can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium phthalimide and acetonitrile.
Oxidation and Reduction Reactions: These reactions typically require oxidizing or reducing agents such as potassium permanganate or sodium borohydride.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the reagent used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone
- (10-Bromodecyl)benzene
- 4-[(10-Bromodecyl)oxy]benzaldehyde
Uniqueness
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific structural features, such as the bromodecyl side chain and the dimethylcyclohexadiene-dione core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTVWCISWNOGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Dibutylamino)propyl]carbamodithioic acid](/img/structure/B104046.png)
